molecular formula C13H12N2O3 B1418575 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one CAS No. 1156362-84-3

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Cat. No. B1418575
M. Wt: 244.25 g/mol
InChI Key: RVMURJQGOYVPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one, also known as BDP, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of various compounds, and it has a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which have various biological properties, including acting as adrenergic stimulants and bronchial dilators. Various synthesis techniques include condensation of benzene-1,2-diol with different reactants, followed by cyclization and oxidation processes (Damez, Labrosse, Lhoste, & Sinou, 2001).

  • Chemical and Spectroscopic Properties : The compound has been involved in studies focused on the chemical and spectroscopic properties of various derivatives. For instance, its role in the synthesis of phthalazinone derivatives and their spectral characterization has been explored, providing insights into its potential applications in medicinal chemistry (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Biological and Pharmacological Research

  • Cardioactive Agents : This compound is structurally related to 6-benzoxazinylpyridazin-3-ones, which have been found to be potent inhibitors of cardiac phosphodiesterase and show significant positive inotropic activity, making them promising candidates for the treatment of congestive heart failure (Combs et al., 1990).

  • Anticancer Studies : Derivatives of this compound, such as 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil, have been synthesized and evaluated for their anticancer potential, particularly against specific cancer cell lines (Núñez et al., 2006).

  • Antimicrobial and Anti-inflammatory Applications : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, some studies have examined the anti-inflammatory activity of certain derivatives in vivo, revealing their potential therapeutic applications (Boukharsa et al., 2018).

  • HIV Research : In the context of HIV research, derivatives such as pyrimido[1,2-c][1,3]benzothiazin-6-imine have shown potential as anti-HIV agents, with modifications enhancing their effectiveness against various strains of HIV-1 and HIV-2 (Mizuhara et al., 2012).

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13-5-3-10(14-15-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMURJQGOYVPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NNC(=O)C=C3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Reactant of Route 6
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.